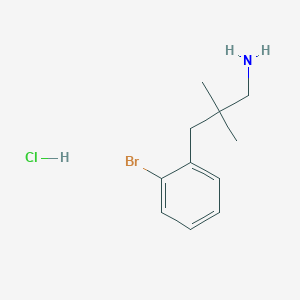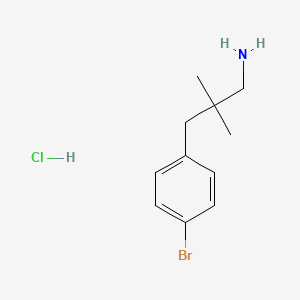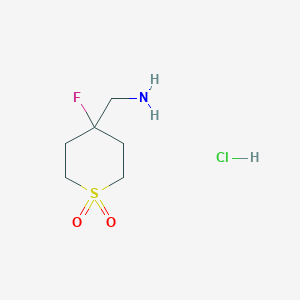
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride
描述
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride, also known as 4-AMF-1,1-D, is a novel fluorinated aminomethyl thioether derivative. It has recently been developed as a potential therapeutic agent for a variety of diseases, including cancer and inflammation. 4-AMF-1,1-D has been shown to have a number of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. In addition, 4-AMF-1,1-D has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
科学研究应用
4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride has been studied for its potential use in the treatment of a variety of diseases, including cancer and inflammation. In particular, this compound has been studied for its potential anti-tumor and anti-angiogenic activities. In addition, this compound has also been studied for its potential anti-bacterial, anti-fungal, and anti-viral properties.
作用机制
The mechanism of action of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride is not yet fully understood. However, it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. Furthermore, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis.
实验室实验的优点和局限性
The use of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize and can be synthesized in a short amount of time. Secondly, this compound has a number of potential applications and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not yet fully understood how this compound works and further research is needed to elucidate its mechanism of action. In addition, the effects of this compound on humans have not yet been studied and further research is needed to determine its safety and efficacy.
未来方向
The potential applications of 4-(Aminomethyl)-4-fluoro-1lambda6-thiane-1,1-dione hydrochloride are numerous and further research is needed to explore its full potential. Future research should focus on elucidating the mechanism of action of this compound and determining its safety and efficacy in humans. In addition, further research should focus on exploring the potential anti-tumor, anti-angiogenic, anti-bacterial, anti-fungal, and anti-viral properties of this compound. Finally, the potential of this compound as an adjuvant therapy for other diseases, such as autoimmune and cardiovascular diseases, should be explored.
属性
IUPAC Name |
(4-fluoro-1,1-dioxothian-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSSWRCUYZRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



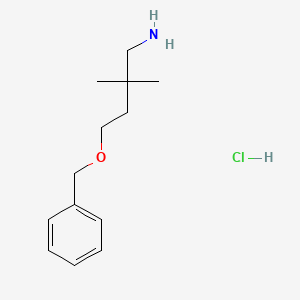
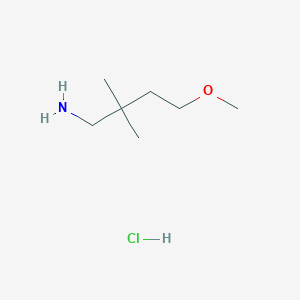
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1485210.png)
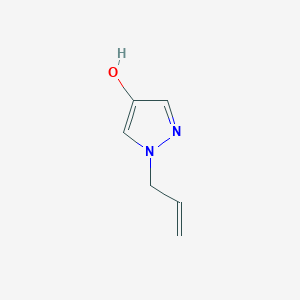
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)
amine hydrochloride](/img/structure/B1485217.png)
amine hydrochloride](/img/structure/B1485218.png)

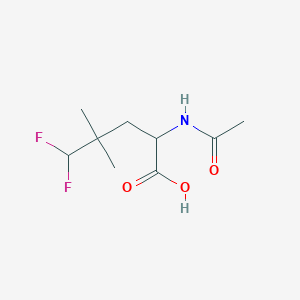
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485224.png)
